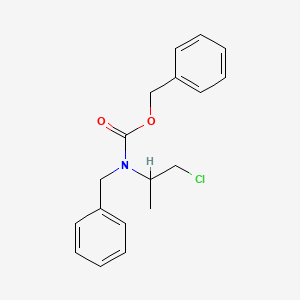
Benzyl Benzyl(1-chloropropan-2-yl)carbamate
Descripción
Propiedades
Fórmula molecular |
C18H20ClNO2 |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
benzyl N-benzyl-N-(1-chloropropan-2-yl)carbamate |
InChI |
InChI=1S/C18H20ClNO2/c1-15(12-19)20(13-16-8-4-2-5-9-16)18(21)22-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
Clave InChI |
BCHWKOXKCVEFIH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl Benzyl(1-chloropropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 1-chloropropan-2-amine . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl Benzyl(1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, amines, and thiocarbamates, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzyl Benzyl(1-chloropropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: An intermediate in the synthesis of pharmaceuticals, particularly those targeting hypertension.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl Benzyl(1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.
Phenoxybenzamine Hydrochloride: An irreversible α-antagonist used in the treatment of hypertension.
Uniqueness
Benzyl Benzyl(1-chloropropan-2-yl)carbamate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


